molecular formula C14H10FN3O3S3 B6582388 N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide CAS No. 1021212-37-2

N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide

Cat. No.: B6582388
CAS No.: 1021212-37-2
M. Wt: 383.4 g/mol
InChI Key: DLTNUKPENWGZQV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thiazole intermediate with a sulfonyl chloride derivative, such as thiophene-2-sulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Fluorophenyl Group: The final step may involve the coupling of the sulfonamide-thiazole intermediate with 4-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the fluorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic agent due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
  • N-(4-bromophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
  • N-(4-methylphenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide

Uniqueness

N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S3/c15-9-3-5-10(6-4-9)16-13(19)11-8-23-14(17-11)18-24(20,21)12-2-1-7-22-12/h1-8H,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTNUKPENWGZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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